N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide
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Overview
Description
N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a complex organic compound that features a thiazolidine ring and a triazolopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazolidine ring, which can be achieved by reacting thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction yields 2-methylidene-1,3-thiazolidin-4-one derivatives . The next step involves the formation of the triazolopyridine moiety, which can be synthesized through a series of cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetonitrile, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazolidine ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.
Scientific Research Applications
N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs with potential anticancer, antimicrobial, and anti-inflammatory properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and materials.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The triazolopyridine moiety can bind to nucleic acids or proteins, affecting their function. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
- 4-(1,1-Dioxido-1,2-thiazolidin-2-yl)-N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]benzamide
- Thiazole derivatives : Known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor properties .
Uniqueness
N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is unique due to its combination of a thiazolidine ring and a triazolopyridine moiety This structural combination provides a unique set of chemical and biological properties that are not commonly found in other compounds
Properties
Molecular Formula |
C19H21N5O3S |
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Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide |
InChI |
InChI=1S/C19H21N5O3S/c25-19(7-3-6-18-22-21-17-5-1-2-12-23(17)18)20-15-8-10-16(11-9-15)24-13-4-14-28(24,26)27/h1-2,5,8-12H,3-4,6-7,13-14H2,(H,20,25) |
InChI Key |
PNWVQGXFSLPMAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)CCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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